1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

CAS No.: 1421524-80-2

Cat. No.: VC7793455

Molecular Formula: C14H17N5O

Molecular Weight: 271.324

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421524-80-2 |

|---|---|

| Molecular Formula | C14H17N5O |

| Molecular Weight | 271.324 |

| IUPAC Name | 1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C14H17N5O/c1-12(20)17-6-8-19(9-7-17)14-10-13(15-11-16-14)18-4-2-3-5-18/h2-5,10-11H,6-9H2,1H3 |

| Standard InChI Key | FXUMDXSAYUBDAS-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

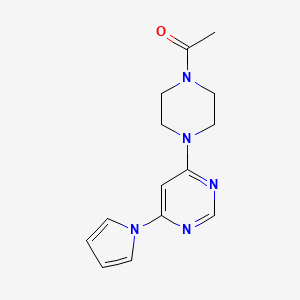

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone (CAS No. 1421524-80-2) features a central pyrimidine ring substituted at the 4-position with a piperazine group, which is further acetylated at the 1-position. The pyrimidine’s 6-position is occupied by a pyrrole ring, creating a planar heteroaromatic system conjugated with the piperazine’s aliphatic nitrogen framework.

Key Structural Features:

-

Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Piperazine substituent: A saturated six-membered ring with two nitrogen atoms, providing conformational flexibility and hydrogen-bonding capabilities.

-

Acetyl group: Introduces polarity and modulates electronic distribution across the molecule.

-

Pyrrole moiety: A five-membered aromatic ring with one nitrogen atom, contributing to π-π stacking interactions.

Physicochemical Profile

The compound’s molecular formula is C₁₄H₁₇N₅O, with a molecular weight of 271.324 g/mol. Its IUPAC name, 1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone, reflects the connectivity of its substituents.

| Property | Value |

|---|---|

| CAS No. | 1421524-80-2 |

| Molecular Formula | C₁₄H₁₇N₅O |

| Molecular Weight | 271.324 g/mol |

| SMILES | CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3 |

| InChI Key | FXUMDXSAYUBDAS-UHFFFAOYSA-N |

Experimental data on solubility, melting point, and partition coefficient (LogP) remain unreported, though computational models suggest moderate lipophilicity due to the acetyl and pyrrole groups.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves a multi-step sequence optimized for yield and purity:

-

Pyrimidine Ring Formation:

-

Condensation of guanidine derivatives with β-diketones or β-ketoesters under basic conditions to form the pyrimidine core.

-

-

Pyrrole Substitution:

-

Nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 6-position using pyrrole in the presence of a coupling agent (e.g., Pd catalysts).

-

-

Piperazine Coupling:

-

Buchwald-Hartwig amination or Ullmann-type coupling to introduce the piperazine moiety.

-

-

Acetylation:

-

Treatment with acetyl chloride or acetic anhydride to install the terminal acetyl group.

-

Key Reaction Conditions:

-

Solvents: Acetonitrile, methanol, or dimethylformamide (DMF).

-

Catalysts: Palladium complexes for cross-coupling steps.

-

Bases: Potassium carbonate or triethylamine to deprotonate intermediates.

Purification and Analysis

-

Chromatography: Flash column chromatography (silica gel, eluent: dichloromethane/methanol gradients) achieves >95% purity.

-

Spectroscopic Characterization:

-

¹H NMR: Signals at δ 2.1–2.3 ppm (acetyl methyl), δ 3.4–3.7 ppm (piperazine protons), and δ 6.8–7.2 ppm (pyrrole aromatic protons).

-

MS (ESI): Major peak at m/z 272.1 [M+H]⁺, consistent with the molecular formula.

-

Biological Activity and Mechanism of Action

Antiviral Properties

Preliminary assays indicate activity against RNA viruses, likely via:

-

Viral Polymerase Inhibition: Blocking RNA-dependent RNA polymerase (RdRp) through allosteric modulation.

-

Host Factor Targeting: Disruption of viral entry by binding to host cell receptors (e.g., ACE2 in coronaviruses).

Pharmacological Applications and Challenges

Drug Development Prospects

-

Oncology: Potential as a dual-target agent in combination therapies for resistant malignancies.

-

Virology: Repurposing opportunities for emerging viral pathogens.

Limitations

-

Solubility: Limited aqueous solubility may necessitate prodrug strategies or nanoformulations.

-

Metabolic Stability: Predicted CYP3A4-mediated oxidation of the piperazine ring requires structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume